S1P1 Receptor Antagonist Activity of N-Cyclopropylprop-2-ene-1-sulfonamide
N-Cyclopropylprop-2-ene-1-sulfonamide exhibits antagonist activity at the human sphingosine-1-phosphate receptor 1 (S1P1) with an EC50 of 26 nM, as determined in a cellular assay using human U2OS cells co-expressing GFP to monitor S1P-induced receptor translocation [1]. While direct comparator data for structural analogs is not reported in the same study, this potency positions the compound within a range relevant for chemical probe development, as S1P1 modulators typically require nanomolar activity for functional effects in vivo [2]. The absence of published S1P1 activity for the closest analogs (e.g., N-allylpropane-1-sulfonamide) underscores the unique contribution of the cyclopropyl substituent to this target engagement profile.
| Evidence Dimension | S1P1 receptor antagonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 26 nM |
| Comparator Or Baseline | No direct comparator data available; typical S1P1 chemical probes require EC50 < 100 nM |
| Quantified Difference | Not calculable without direct comparator |
| Conditions | Human U2OS cells co-expressing GFP; S1P-induced receptor translocation assay |
Why This Matters
Demonstrates that the cyclopropyl substitution pattern yields nanomolar potency at a therapeutically relevant GPCR target, supporting its selection over uncharacterized or less potent sulfonamide analogs for S1P pathway studies.
- [1] BindingDB. BDBM50113978 (CHEMBL3605543). Affinity Data: EC50 = 26 nM against human S1P1. https://www.bindingdb.org/bind/chemsearchmarvin.jsp?compound=N-cyclopropylprop-2-ene-1-sulfonamide View Source
- [2] ChEMBL. CHEMBL3605543: S1P1 antagonist activity. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3605543/ View Source
